N-methoxy-3-oxobutanamide
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Overview
Description
N-methoxy-3-oxobutanamide is an organic compound with the molecular formula C6H11NO3 It is a derivative of butanamide, characterized by the presence of a methoxy group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-3-oxobutanamide can be synthesized through several methods. One common synthetic route involves the reaction of N,O-dimethylhydroxylamine hydrochloride with a suitable acyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Substituted naphthalene derivatives and lactam derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methoxy-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-methoxy-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes involved in metabolic processes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxobutanamide: A similar compound with a methyl group instead of a methoxy group.
N-(2-methoxy-5-nitrophenyl)-3-oxobutanamide: A derivative with additional nitro and phenyl groups.
Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Another related compound used in dyes and pigments.
Uniqueness
N-methoxy-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and keto groups allow for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
N-methoxy-3-oxobutanamide |
InChI |
InChI=1S/C5H9NO3/c1-4(7)3-5(8)6-9-2/h3H2,1-2H3,(H,6,8) |
InChI Key |
QIECUONTZRHJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NOC |
Origin of Product |
United States |
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